

In vivo validation of BWA-522 antitumor activity

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Compound of Interest

Compound Name: *BWA-522 intermediate-2*

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In Vivo Antitumor Efficacy of B

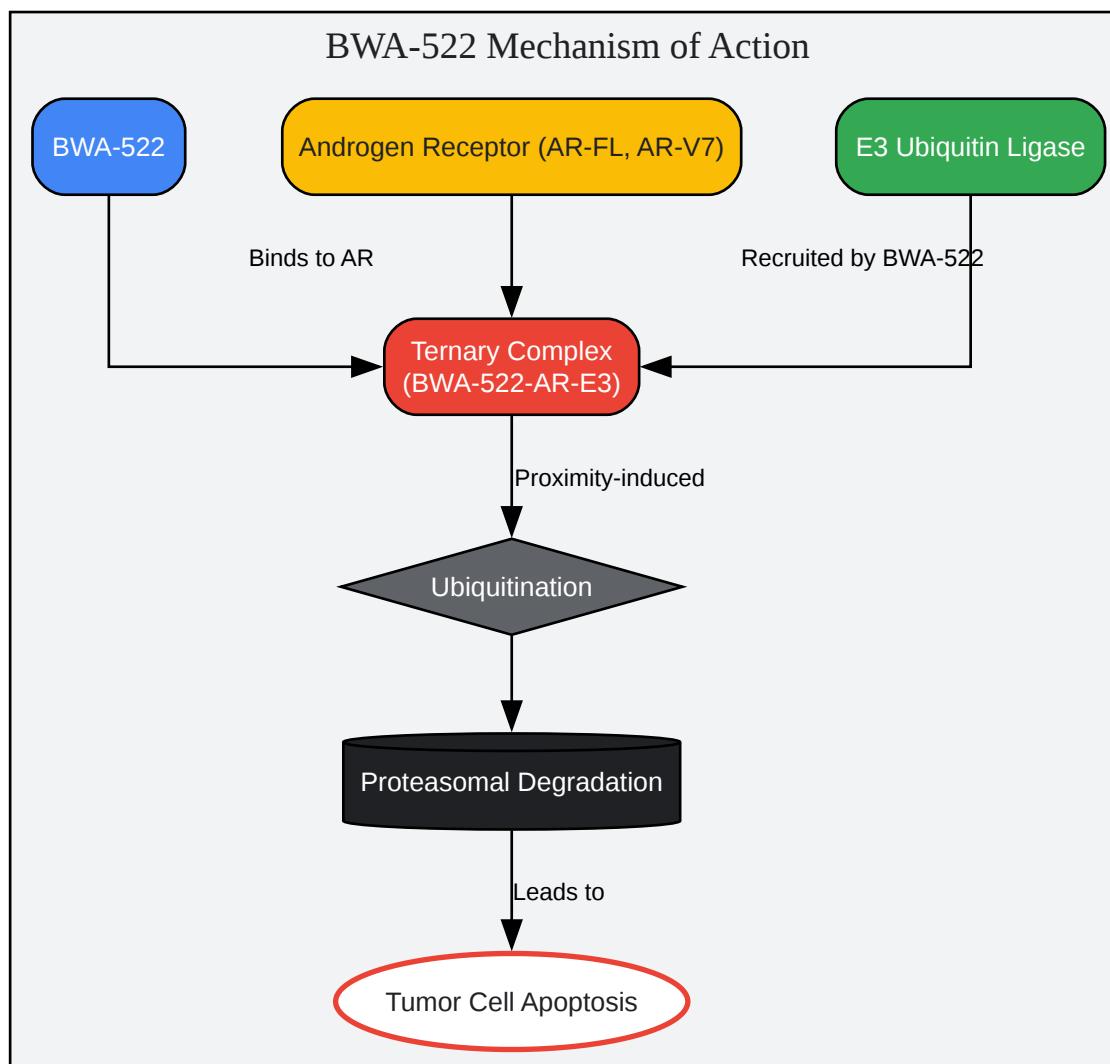
WA-522: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo antitumor activity of BWA-522, a first-in-class, orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of the Androgen Receptor (AR). The data presented is based on preclinical studies and is intended to offer an objective comparison with other relevant compounds.

Mechanism of Action

BWA-522 is a small molecule designed to target the N-terminal domain (NTD) of the androgen receptor. By recruiting an E3 ubiquitin ligase, it induces the degradation of both full-length AR (AR-FL) and its splice variants, such as AR-V7.^{[1][2][3]} This degradation leads to the suppression of downstream AR signaling, ultimately inducing apoptosis in prostate cancer cells.^{[1][4]}



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Caption: Mechanism of action of BWA-522 as an AR PROTAC degrader.

Comparative In Vivo Efficacy

BWA-522 has demonstrated significant antitumor activity in a LNCaP xenograft mouse model. The following table summarizes the key findings from a 28-day study, comparing BWA-522 with a vehicle control and other AR-targeted agents, EPI-002 and enzalutamide.

Compound	Dosage	Administration Route	Tumor Growth Inhibition (TGI)	Key Observations
BWA-522	60 mg/kg	Oral (daily)	76% [1] [2] [4]	Displayed more effective inhibition than EPI-002 at a higher dose. [5]
BWA-522	20 mg/kg	Oral (daily)	26% [5]	
Enzalutamide	10 mg/kg	Oral (daily)	72% [5]	
EPI-002	180 mg/kg	Oral (daily)	43% [5]	Associated with toxicity, leading to the death of half the mice in the treatment group. [5]
Vehicle	-	Oral (daily)	0%	An animal body weight loss of 16% was observed. [5]

Experimental Protocols

LNCaP Xenograft Model

The *in vivo* antitumor activity of BWA-522 was evaluated using a LNCaP xenograft model in mice. The key steps of the experimental protocol are outlined below:

- Cell Culture: LNCaP prostate cancer cells were cultured in appropriate media until reaching the desired confluence for implantation.
- Animal Model: Male immunodeficient mice were used for the study.
- Tumor Implantation: A suspension of LNCaP cells was subcutaneously injected into the flank of each mouse.

- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size. Mice were then randomized into different treatment groups (e.g., vehicle, BWA-522 at different doses, and positive controls).
- Drug Administration: BWA-522 and control compounds were administered orally on a daily basis for a total of 4 weeks.[5]
- Data Collection: Tumor volume and animal body weight were monitored regularly throughout the treatment period.[5]
- Endpoint Analysis: At the end of the study, tumors were excised and weighed.[5] Tumor growth inhibition was calculated by comparing the average tumor volume in the treated groups to the vehicle control group.



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Caption: Workflow for the in vivo validation of BWA-522 antitumor activity.

Pharmacokinetics

BWA-522 exhibits favorable oral bioavailability, a critical attribute for clinical development. In preclinical species, the oral bioavailability was determined to be 40.5% in mice and 69.3% in beagle dogs.[1][4]

Conclusion

The in vivo data strongly supports the potential of BWA-522 as a promising therapeutic agent for AR-dependent tumors, particularly in the context of prostate cancer.[1] Its ability to induce degradation of both AR-FL and AR-V7, coupled with significant oral bioavailability and potent antitumor activity in xenograft models, positions it as a compelling candidate for further clinical investigation. The comparative data suggests a superior efficacy and safety profile over at least

one other AR-NTD antagonist, EPI-002, and comparable efficacy to the approved drug enzalutamide in the specific preclinical model studied.

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